molecular formula C9H6ClN3O2 B2581702 3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid CAS No. 1060795-62-1

3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid

Cat. No. B2581702
CAS RN: 1060795-62-1
M. Wt: 223.62
InChI Key: SRICZEBOHJZEGQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid is a compound that can be used as monomers to synthesize Metal-Organic Frameworks (MOFs) materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . It is also used for anti-inflammatory activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in several studies . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

This compound can be used as a monomer to synthesize MOF materials . It has also been used in the synthesis of novel 1,2,4-triazole derivatives that have shown promising anticancer activities .

Scientific Research Applications

Conversion and Synthesis in Chemical Reactions

3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid has been utilized in various synthesis processes. For instance, it plays a role in the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, facilitating the formation of s-triazolo[3,4-b][1,3,4]thiadiazoles (Sahi, Bhardwaj, & Paul, 2014).

Supramolecular Structures and Coordination Polymers

The compound has been instrumental in forming complex supramolecular structures. For example, it's used in creating a three-dimensional supermolecule based on copper(II) (Liu & Han, 2022). Additionally, it's involved in the formation of transition metal(II) complexes that exhibit unique crystal structures, thermal properties, and photoluminescence (Wang et al., 2018).

Fungicidal Activity and Antifungal Synthesis

This compound is used in synthesizing triorganotin benzoates, which have demonstrated good antifungal activities against various pathogens (Li et al., 2010).

Structural Analysis and Bioactivity Predictions

Research has been conducted on analyzing the structural motifs and predicting bioactivity based on structural fragments of related benzoic acids (Dinesh, 2013).

Complex Formation with Metals

The compound has been studied for its ability to form complexes with metals like iron, exhibiting specific stability and redox properties. These complexes have potential implications in oxidative stress generation (Steinhauser et al., 2005).

Application in Plant Growth Regulation

It has also been investigated in the synthesis of derivatives for use as plant growth regulators (Harris & Huppatz, 1978).

Luminescence and Electrochemical Behaviors

A novel complex based on this compound has been synthesized to study luminescent and electrochemical behaviors, revealing new dimensions in material science (Liu et al., 2015).

Corrosion Inhibition Studies

Triazole derivatives including this compound have been evaluated as corrosion inhibitors, with their efficiency assessed through various techniques (Chaitra, Mohana, & Tandon, 2015).

properties

IUPAC Name

3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRICZEBOHJZEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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